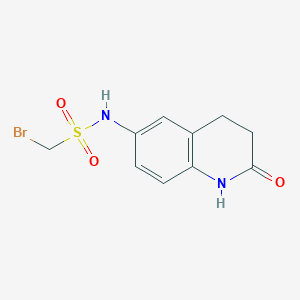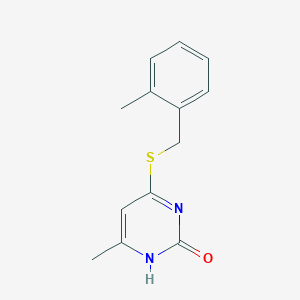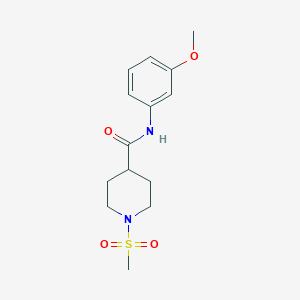
Methyl 5-chloro-2-fluorobenzoate
概要
説明
“Methyl 5-chloro-2-fluorobenzoate” is a chemical compound with the CAS Number: 57381-36-9 . It has a molecular weight of 188.59 . The IUPAC name for this compound is methyl 5-chloro-2-fluorobenzoate . It is stored in a dry room at normal temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-2-fluorobenzoate” is1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with chlorine and fluorine substituents at the 5th and 2nd positions, respectively, and a methyl ester group. Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-fluorobenzoate” is a liquid at room temperature . The compound is stored in a sealed container in a dry room .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 5-chloro-2-fluorobenzoate has been a key compound in the synthesis of various derivatives. For instance, Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as raw material through a series of reactions including nitrification, esterification, and hydronation. This synthesis methodology emphasizes the versatility and reactivity of related compounds in organic synthesis (Yin Jian-zhong, 2010).
Applications in Drug Synthesis
- Derivatives of Methyl 5-chloro-2-fluorobenzoate have been instrumental in the development of antimicrobial agents. For example, benzimidazole–quinolone hybrids were designed and synthesized, demonstrating potent antibacterial and antifungal activities. These hybrids, including 2-fluorobenzyl derivatives, showed significant activity against resistant strains like Pseudomonas aeruginosa (Ya-Nan Wang et al., 2018).
Contribution to Material Science
- In the field of material science, derivatives of Methyl 5-chloro-2-fluorobenzoate have been used in developing single-molecule magnets. For example, replacing bridging benzoate ligands with 2-chloro-4,5-fluorobenzoate in a family of {CrLn} single-molecule magnets resulted in significant improvements in magnetic relaxation time, magnetic hysteresis blocking temperature, and magnetic coercivity (S. K. Langley et al., 2016).
Exploration in Heterocyclic Chemistry
- The compound has been used as a building block in heterocyclic chemistry. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to Methyl 5-chloro-2-fluorobenzoate, has been used in solid-phase synthesis to prepare various heterocyclic scaffolds. This demonstrates its utility in synthesizing diverse nitrogenous cycles, significant in drug discovery (Soňa Křupková et al., 2013).
Implications in Agrochemicals
- In agrochemical research, selective fluorine substitution in compounds like Methyl 5-chloro-2-fluorobenzoate has led to changes in the activity and selectivity of herbicides. This is evident in studies where fluorine atoms introduced into certain structures resulted in compounds with enhanced herbicidal properties, highlighting the role of fluorine substitution in agrochemical design (G. Hamprecht et al., 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
特性
IUPAC Name |
methyl 5-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVEESAHPQMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-fluorobenzoate | |
CAS RN |
57381-36-9 | |
| Record name | methyl 5-chloro-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)


![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)


![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

